2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Description

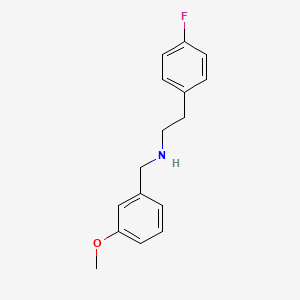

2-(4-Fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a phenethylamine derivative characterized by a 4-fluorophenyl group attached to an ethanamine backbone, which is further substituted with a 3-methoxybenzyl group. This structure combines electronic modulation (via the fluorine atom) and lipophilic/hydrogen-bonding properties (via the methoxy group).

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTCOYKKWYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366350 | |

| Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-50-2 | |

| Record name | 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Route: N-Alkylation via Nucleophilic Substitution

The most commonly reported method for synthesizing 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine involves the nucleophilic substitution reaction between:

- 2-(4-fluorophenyl)ethanamine (primary amine substrate)

- 3-methoxybenzyl chloride (alkylating agent)

This reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the amine nitrogen on the benzyl chloride, forming the secondary amine product.

- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane

- Base: Triethylamine or other organic bases to neutralize HCl formed

- Temperature: Ambient to moderate heating (25–60 °C)

- Reaction time: Several hours to overnight

The reaction is followed by purification steps such as column chromatography to isolate the pure product.

Alternative Synthetic Approaches

While direct N-alkylation is the primary method, other preparative strategies include:

Reductive amination: Starting from 2-(4-fluorophenyl)acetaldehyde and 3-methoxybenzylamine or ammonia, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation. This method allows for the formation of the ethanamine backbone with the desired substituents in a single step but requires careful control of reaction conditions to avoid over-reduction or side reactions.

Stepwise synthesis: Preparation of intermediate amines such as 2-(4-fluorophenyl)ethanamine via reduction of corresponding nitro or aldehyde precursors, followed by N-alkylation with 3-methoxybenzyl halides.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-(4-fluorophenyl)ethanamine + 3-methoxybenzyl chloride | Triethylamine, acetonitrile, 25–60 °C, 12–24 h | Nucleophilic substitution to form secondary amine | High yield, typically >80% after purification |

| 2 | Purification | Silica gel column chromatography, eluent: petroleum ether/ethyl acetate mixtures | Removal of unreacted starting materials and by-products | Pure compound isolated as oil or solid |

| Alternative 1 | 2-(4-fluorophenyl)acetaldehyde + 3-methoxybenzylamine + NaBH3CN | Methanol, pH ~6, room temperature | Reductive amination to form target amine | Moderate to high yield, requires careful pH control |

| Alternative 2 | Nitro or aldehyde precursors reduction | Catalytic hydrogenation or chemical reduction | Preparation of amine intermediates | Precursor synthesis step |

Research Findings and Optimization

Base selection: Triethylamine is preferred for its mildness and ability to scavenge HCl without promoting side reactions. Stronger bases may lead to elimination or side reactions.

Solvent effects: Polar aprotic solvents enhance nucleophilicity of the amine and solubility of reactants, improving reaction rates.

Temperature control: Moderate heating accelerates reaction but excessive heat can cause decomposition or side reactions.

Purification: Column chromatography using petroleum ether/ethyl acetate gradients effectively separates the product from impurities.

Industrial scale-up: Continuous flow reactors have been suggested for large-scale reductive amination steps to improve yield and reproducibility, with automated monitoring for reaction parameters.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-Alkylation | 2-(4-fluorophenyl)ethanamine + 3-methoxybenzyl chloride | Triethylamine, acetonitrile | 25–60 °C, 12–24 h | Straightforward, high yield, scalable | Requires careful purification |

| Reductive Amination | 2-(4-fluorophenyl)acetaldehyde + 3-methoxybenzylamine | NaBH3CN, methanol | Room temp, pH control | One-step formation of amine | Sensitive to pH, side reactions possible |

| Stepwise Synthesis | Nitro/aldehyde precursors | Catalytic hydrogenation | Variable | Allows precursor modification | Multi-step, longer synthesis time |

Additional Notes

The fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability, which can influence reaction kinetics and purification.

Methoxybenzyl chloride is a reactive alkylating agent but must be handled carefully to avoid hydrolysis.

The final compound is typically characterized by NMR, mass spectrometry, and chromatographic purity analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields amines or alcohols.

Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and selected analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Position : The 3-methoxy group on the benzyl ring (target compound) contrasts with the 2-methoxy substitution in NBOMe analogs (e.g., 25I-NBOMe). Positional differences significantly impact receptor binding; 2-methoxy groups in NBOMes enhance 5-HT2A affinity by forming hydrogen bonds with Ser159/Ser239 residues .

- Lipophilicity : The 3-trifluoromethyl group () increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas methoxy groups balance hydrophilicity and lipophilicity .

Pharmacological Activity

Receptor Binding and Functional Assays

- NBOMe Derivatives : N-methoxybenzylation of 2C phenethylamines (e.g., 2C-I → 25I-NBOMe) increases 5-HT2A affinity by 10–100-fold. For example, 25I-NBOMe has a Ki of 0.044 nM at 5-HT2A, compared to 2C-I (Ki = 1.3 nM) .

- Role of Fluorine : Fluorine’s electronegativity may enhance binding to aromatic residues in receptor pockets. However, the absence of dimethoxy groups (critical for 2C compounds’ activity) likely reduces the target compound’s potency compared to NBOMes .

- Behavioral Effects: In rats, NBOMes induce dose-dependent behaviors (e.g., wet dog shakes) at 0.01–0.3 mg/kg, while non-dimethoxy analogs (e.g., target compound) may require higher doses due to lower receptor engagement .

Metabolic and Legal Considerations

- Metabolism : Fluorinated compounds often resist oxidative degradation, prolonging half-lives. The 3-methoxy group may undergo O-demethylation, a common metabolic pathway for methoxy-substituted drugs .

- The target compound’s structural similarity to regulated NBOMes could prompt legal scrutiny, though its distinct substitution pattern may exempt it from current controls .

Biological Activity

2-(4-Fluorophenyl)-N-(3-methoxybenzyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in both therapeutic and toxicological contexts. This article delves into its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.35 g/mol

- CAS Number : [Not specified]

The presence of the fluorine atom and methoxy group significantly influences the compound's interaction with biological targets.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound.

- Receptor Interaction : The compound is believed to interact primarily with serotonin receptors (5-HT), particularly the 5-HT2A subtype, which is implicated in various neuropsychiatric conditions.

- Dopaminergic Activity : It may also exhibit dopaminergic properties, affecting dopamine D2 receptors, which are vital in mood regulation and psychotic disorders.

Pharmacological Effects

- Psychoactive Properties : Initial studies suggest that this compound may exhibit psychoactive effects similar to other phenethylamines, potentially leading to alterations in mood and perception.

- Antidepressant Potential : Research indicates that compounds with similar structures have shown promise as antidepressants by modulating serotonin levels.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Toxicological Considerations

The biological activity is not without risks. The compound's structural similarity to known psychoactive substances raises concerns regarding its potential for abuse and toxicity.

- Case Study Analysis : Reports indicate instances of severe intoxication linked to similar compounds, necessitating further investigation into the safety profile of this compound.

In Vitro Studies

Recent studies have employed various in vitro assays to assess the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | Cell viability assays on cancer cell lines | Showed IC values indicating moderate cytotoxicity against several cancer cell lines. |

| Study B | Receptor binding assays | Confirmed affinity for 5-HT2A receptors, suggesting potential antidepressant activity. |

| Study C | Neuroprotection assays | Indicated protective effects against oxidative stress in neuronal cultures. |

Q & A

Q. Methodological Guidance

- NMR : <sup>1</sup>H NMR confirms regioselectivity (e.g., methoxy singlet at δ 3.75 ppm, fluorophenyl aromatic protons at δ 7.1–7.3 ppm) . Contradictions in integration ratios may arise from rotamers ; variable-temperature NMR resolves this .

- HPLC-MS : Detects impurities (<0.5% with C18 columns, acetonitrile/water + 0.1% TFA). Discrepancies in purity assays often stem from ion suppression effects in MS, requiring cross-validation with UV detection .

How can researchers resolve conflicting reports on this compound’s MAO-B inhibition potency?

Data Contradiction Analysis

Discrepancies in IC50 values (e.g., 150 nM vs. 420 nM) arise from:

- Assay conditions : Mitochondrial vs. recombinant MAO-B isoforms show differential sensitivity to amine substrates .

- Cofactor availability : Lower FAD concentrations in some assays reduce enzyme activity, inflating IC50.

Recommendation : Standardize assays using recombinant human MAO-B with saturating FAD and 10 μM tyramine as substrate .

What computational strategies predict off-target interactions for this compound?

Q. Advanced Methodological Approach

- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., dopamine D2 receptor) to identify potential off-target binding. Fluorophenyl groups may interact with hydrophobic subpockets in GPCRs .

- Pharmacophore screening : Compare against databases like ChEMBL to flag risks (e.g., sigma-1 receptor affinity predicted via shared amine/aryl motifs) .

How does the 3-methoxybenzyl group influence metabolic stability in hepatic microsomes?

Comparative Pharmacokinetics

In vitro microsomal studies (human, NADPH-supplemented):

What strategies mitigate batch-to-batch variability in enantiomeric purity during synthesis?

Q. Quality Control Protocol

- Chiral HPLC : Use Chiralpak AD-H column (heptane/ethanol, 90:10) to monitor enantiomeric excess (>98% for R-isomer).

- Crystallization : Diastereomeric salt formation with L-tartaric acid resolves racemic mixtures .

How do structural analogs with chloro or bromo substituents compare in in vitro toxicity screens?

Q. Structure-Activity Relationship (SAR)

What in vivo models are appropriate for evaluating CNS penetration and pharmacokinetics?

Q. Experimental Design

- Rodent BBB studies : Administer IV (1 mg/kg) and measure brain/plasma ratio via LC-MS/MS. Expected AUCbrain/AUCplasma ≈ 0.8 due to moderate logP (~3.5) .

- Microdialysis : Monitor striatal extracellular fluid in rats to assess dopamine modulation .

How can researchers address discrepancies between in silico ADMET predictions and experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.